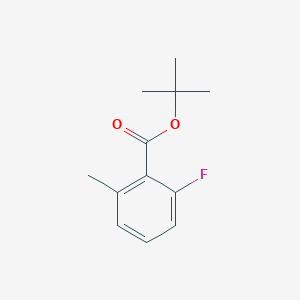

tert-Butyl 2-fluoro-6-methylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

1441004-38-1 |

|---|---|

Molecular Formula |

C12H15FO2 |

Molecular Weight |

210.24 g/mol |

IUPAC Name |

tert-butyl 2-fluoro-6-methylbenzoate |

InChI |

InChI=1S/C12H15FO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 |

InChI Key |

GGQHFGHCNVOXBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2 Fluoro 6 Methylbenzoate

Esterification Reactions for the Synthesis of tert-Butyl Benzoates

The formation of a tert-butyl ester from a sterically hindered carboxylic acid, such as 2-fluoro-6-methylbenzoic acid, is a non-trivial synthetic step. ossila.com The bulky tert-butyl group and the ortho substituents impede standard esterification methods.

Optimized Conditions for Highly Hindered Benzoic Acid Esterification

Traditional Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is often inefficient for sterically hindered substrates. usm.myresearchgate.net To overcome this, alternative methods and optimized conditions are necessary. One approach involves the use of microwave irradiation in a sealed vessel, which can accelerate the reaction by allowing for temperatures above the solvent's boiling point. usm.myresearchgate.net For instance, the esterification of substituted benzoic acids has been optimized at 130°C with a total microwave irradiation time of 15 minutes. usm.my

Another strategy is the use of highly reactive tert-butylating agents. For example, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) has been developed as an effective reagent for the acid-catalyzed tert-butylation of carboxylic acids, providing good to high yields. researchgate.net Similarly, tert-butyl 2,2,2-trichloroacetimidate, in the presence of a catalytic amount of boron trifluoride etherate, is an efficient reagent for preparing tert-butyl esters. researchgate.net A one-pot method using anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid with tert-butanol (B103910) also offers a convenient route to tert-butyl esters in good yields. researchgate.net

The choice of solvent and the removal of water are also critical for driving the equilibrium towards the ester product. iiste.org Aromatic solvents with high boiling points can facilitate reaching the necessary reaction temperatures of up to 240-250°C. google.com

Table 1: Optimized Conditions for Hindered Benzoic Acid Esterification

| Method | Reagents | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Microwave-Assisted | Substituted Benzoic Acid, Butanol | H₂SO₄ | 130°C, 15 min | High |

| TriAT-tBu | Carboxylic Acid, TriAT-tBu | Acid Catalyst | Room Temperature | Good to High |

| Trichloroacetimidate | Carboxylic Acid, tert-Butyl 2,2,2-trichloroacetimidate | BF₃·OEt₂ | Mild Conditions | Good |

| One-Pot | Carboxylic Acid, tert-Butanol | MgSO₄, H₂SO₄ | N/A | Good |

Catalytic Systems in tert-Butyl Ester Formation

A variety of catalytic systems have been developed to facilitate the formation of tert-butyl esters from hindered benzoic acids. Acid catalysts are commonly employed, ranging from mineral acids like sulfuric acid to solid acid catalysts. usm.mygoogle.com For instance, a Zr/Ti solid acid catalyst has been shown to be effective for the esterification of benzoic acids with different functional groups. mdpi.com Heterogeneous catalysts, such as Amberlyst-15, have also been used successfully and offer the advantage of easy separation from the reaction mixture. iiste.org

Palladium-catalyzed reactions have also emerged as a powerful tool. A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol (B44631) esters and di-t-butyl dicarbonate (B1257347) has been developed using a palladium acetate (B1210297) and triphenylphosphine (B44618) catalyst system. acs.org This method demonstrates a broad substrate scope, including various benzene (B151609) derivatives. acs.org

Table 2: Catalytic Systems for tert-Butyl Ester Formation

| Catalyst | Substrates | Reagent | Key Features |

|---|---|---|---|

| H₂SO₄ | Substituted Benzoic Acid, Alcohol | N/A | Traditional, effective with microwave |

| Zr/Ti Solid Acid | Benzoic Acids, Methanol (B129727) | N/A | Heterogeneous, reusable |

| Amberlyst-15 | Benzoic Acid, Glycerol | N/A | Heterogeneous, high selectivity |

| Pd(OAc)₂/PPh₃ | (Hetero)aryl Boronic Acids | (Boc)₂O | Mild conditions, broad scope |

Regioselective Introduction of Fluorine onto Aromatic Scaffolds

The introduction of a fluorine atom at a specific position on an aromatic ring is a critical step in the synthesis of tert-butyl 2-fluoro-6-methylbenzoate. Several strategies exist for this transformation, each with its own advantages and limitations. The presence of both a methyl and a carboxylic acid (or ester) group on the ring influences the regioselectivity of the fluorination.

Electrophilic Fluorination Strategies for Benzoic Acid Derivatives

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). numberanalytics.com Common electrophilic fluorinating agents include Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.com The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. For a substrate like methyl 2-methylbenzoate, the methyl and ester groups would direct the incoming electrophile to different positions. Careful selection of the fluorinating agent and reaction conditions is therefore essential. For instance, a divergent strategy for the fluorination of phenylacetic acid derivatives using a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine has been reported, where the solvent plays a critical role in the reaction outcome. nih.gov

A recent development in this area is the use of a low-barrier photoinduced ligand-to-metal charge transfer (LMCT) to enable a radical decarboxylative carbometalation strategy. organic-chemistry.orgnih.govacs.orgresearchgate.net This approach allows for the decarboxylative fluorination of benzoic acids at low temperatures, forming a high-valent arylcopper(III) intermediate that facilitates the formation of the carbon-fluorine bond. organic-chemistry.orgnih.govacs.orgresearchgate.net This method has shown broad substrate scope and functional group tolerance, even with ortho-substituted benzoic acids. organic-chemistry.orgnih.gov

Nucleophilic Fluorination Approaches for Aryl Systems

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion (F-). numberanalytics.com This is often achieved through a Halogen Exchange (Halex) reaction, which is particularly effective for electron-deficient aromatic systems. rsc.org Common nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com To synthesize 2-fluoro-6-methylbenzoic acid derivatives, a precursor with a good leaving group, such as a bromine or iodine atom, at the 2-position would be required.

Recent advancements have focused on developing milder and more efficient nucleophilic fluorination methods. One such approach uses the cooperative action of 18-crown-6 (B118740) ether and tetramethylammonium (B1211777) chloride to catalytically activate tetramethylammonium fluoride, enabling fluorinations under mild conditions. acs.org Palladium-catalyzed nucleophilic fluorination of aryl bromides has also been developed, showing a broad substrate scope, especially for nitrogen-containing heteroaryl bromides. nih.gov

Transition-Metal-Catalyzed Fluorination of C-H Bonds

Direct C-H bond fluorination is a highly desirable transformation as it avoids the need for pre-functionalized substrates. rsc.org Transition metal catalysis has emerged as a powerful strategy for achieving this. numberanalytics.com Palladium and copper complexes are often used to facilitate the selective fluorination of arenes. numberanalytics.com These methods can provide access to fluorinated compounds that are not easily synthesized through traditional electrophilic or nucleophilic routes. numberanalytics.com The development of directed C-H functionalization has allowed for greater control over the regioselectivity of the fluorination. rsc.org While a powerful tool, the application of C-H fluorination to a specific substrate like 2-methylbenzoic acid would require careful design of the directing group and optimization of the catalytic system to achieve the desired 2-fluoro isomer.

Synthesis of Ortho-Substituted Aromatic Rings via Directed Functionalization

The synthesis of polysubstituted aromatic compounds, such as this compound, requires precise control over regioselectivity. Directed functionalization strategies have emerged as powerful tools for the construction of these complex molecules, offering significant advantages over classical electrophilic aromatic substitution reactions, which often yield mixtures of isomers. nih.gov These methods utilize a directing group on the aromatic ring to guide a metalating agent or a transition metal catalyst to a specific ortho-position, enabling the selective introduction of a wide range of functional groups.

One of the most prominent strategies in this context is the Directed ortho-Metalation (DoM) reaction. nih.gov This approach involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryl-metal intermediate can then be trapped with an electrophile to introduce a new substituent. The fluorine atom itself can act as a directing group, facilitating lithiation at the adjacent position. researchgate.net

In the context of synthesizing this compound, a plausible retrosynthetic analysis would involve the esterification of 2-fluoro-6-methylbenzoic acid. The synthesis of this key carboxylic acid intermediate can be achieved through directed functionalization methodologies. For instance, a directed ortho-metalation approach could be envisioned starting from a simpler fluorinated aromatic precursor. The carboxylate group itself can serve as a directing group for a second ortho-functionalization. organic-chemistry.org

Palladium-catalyzed C-H activation is another sophisticated methodology for the direct functionalization of aromatic rings. researchgate.netresearchgate.netmit.edu In these reactions, a directing group chelates to a palladium catalyst, which then selectively activates a nearby C-H bond. This is followed by a coupling reaction with a suitable partner, such as an aryl halide or an alkyl halide, to form a new carbon-carbon bond. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the general principles are well-established for the ortho-arylation and alkylation of benzoic acid derivatives. researchgate.netacs.org

| Methodology | Directing Group | Metalating Agent/Catalyst | Key Features |

| Directed ortho-Metalation (DoM) | -F, -COOH, -CONR₂, -OR | Organolithium reagents (e.g., n-BuLi, s-BuLi), Lithium amides (e.g., LDA, LiTMP) | High regioselectivity, wide range of compatible electrophiles. researchgate.netnih.govuwindsor.ca |

| Palladium-Catalyzed C-H Activation | -COOH, -CONH₂, Amides | Palladium(II) salts (e.g., Pd(OAc)₂) | Direct functionalization without the need for pre-metalation, good functional group tolerance. researchgate.netresearchgate.netmit.edu |

| Directed Magnesiation | Amides, Oxazolines | Dialkylmagnesium bases (e.g., sBu₂Mg) | Milder reaction conditions compared to lithiation, access to diarylmagnesium reagents. rsc.orgnih.gov |

The synthesis of the precursor, 2-fluoro-6-methylbenzoic acid, is a critical step. This compound serves as a key building block for various biologically active molecules. ossila.com Its synthesis can be approached through methods that establish the ortho-fluoro and ortho-methyl substitution pattern. Once 2-fluoro-6-methylbenzoic acid is obtained, the final step to produce this compound is a standard esterification reaction.

The following table outlines a representative reaction for the synthesis of an ortho-substituted benzoic acid derivative, illustrating the principles of directed ortho-metalation.

Table 1: Representative Reaction for Directed Ortho-Metalation of a Benzoic Acid Derivative

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Fluoro 6 Methylbenzoate

Elucidation of Reaction Pathways for Ester Formation and Transformation

The formation and transformation of tert-butyl esters, such as tert-butyl 2-fluoro-6-methylbenzoate, are governed by mechanisms that are heavily influenced by the structure of the tert-butyl group.

The formation of tert-butyl esters typically proceeds through a mechanism involving a carbocation intermediate. In the esterification of a carboxylic acid with tert-butyl alcohol, the alcohol is protonated by an acid catalyst, followed by the loss of water to form a stable tertiary carbocation (the tert-butyl cation). youtube.com This carbocation is stabilized by the inductive effects of the three methyl groups. chemistrysteps.com The stability of this tertiary carbocation is a critical factor, making its formation a key step in the reaction mechanism. chemicalnote.com Greater carbocation stability facilitates its formation and increases the rate of reaction. chemicalnote.com The planar, sp²-hybridized carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid to form the final ester product after deprotonation. chemistrysteps.comchemicalnote.com

This pathway, characteristic of Sₙ1 reactions, is favored for tertiary alcohols like tert-butanol (B103910). chemicalnote.com The general mechanism for the acid-catalyzed formation of a tert-butyl ester can be summarized as follows:

Protonation of tert-butyl alcohol by an acid catalyst.

Loss of a water molecule to form a stable tert-butyl carbocation. chemicalnote.com

Nucleophilic attack by the carboxylic acid on the carbocation.

Deprotonation to yield the tert-butyl ester.

The transformation of tert-butyl esters, particularly through de-esterification or conversion to other functional groups like acid chlorides, also involves the formation of this stable carbocation. researchgate.netorganic-chemistry.org For instance, the cleavage of the C-O bond in tert-butyl esters can be catalytically facilitated to generate the tert-butyl cation. organic-chemistry.org

Steric hindrance plays a decisive role in determining the reaction pathway for nucleophilic substitutions involving the tert-butyl group. chemistryhall.com The bulky nature of the tert-butyl group, with its three methyl groups attached to the central carbon, makes backside attack by a nucleophile, which is required for an Sₙ2 reaction, extremely difficult. chemistryhall.commasterorganicchemistry.com Consequently, tertiary alkyl halides and related structures strongly disfavor the Sₙ2 mechanism. chemistrysteps.com

Instead, reactions involving the tert-butyl group predominantly proceed via an Sₙ1 mechanism. quora.com The Sₙ1 pathway circumvents the issue of steric hindrance because it is a stepwise process. chemistryhall.com The rate-determining step is the unimolecular dissociation of the leaving group to form a planar carbocation intermediate. chemicalnote.commasterorganicchemistry.com This intermediate is sterically accessible, allowing the nucleophile to attack from either face. chemicalnote.comchemistryhall.com

The preference for Sₙ1 over Sₙ2 based on the substrate's structure is a fundamental concept in organic chemistry. masterorganicchemistry.com While steric hindrance is not a detrimental factor for Sₙ1 reactions and can even help stabilize the intermediate carbocation, it is the primary barrier for Sₙ2 reactions. chemistrysteps.com

| Reaction Type | Substrate Preference | Influence of Steric Hindrance | Intermediate |

| Sₙ1 | Tertiary > Secondary > Primary | Reaction rate increases with substitution due to carbocation stability. chemistrysteps.comchemicalnote.com | Planar Carbocation chemicalnote.com |

| Sₙ2 | Primary > Secondary > Tertiary | Reaction rate decreases significantly with increased steric bulk. chemistryhall.commasterorganicchemistry.com | No intermediate (concerted mechanism) |

Kinetic Studies of Fluorination and De-esterification Processes

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For a molecule like this compound, both the introduction of the fluorine atom and the cleavage of the ester group are processes that can be analyzed kinetically.

Kinetic investigations into the alkaline hydrolysis of substituted phenyl benzoates have shown that the reaction follows second-order kinetics. researchgate.net The rate of this de-esterification process is influenced by the nature and position of substituents on the phenyl ring. The steric interaction of ortho substituents with the ester group can decrease the electron density at the carbonyl oxygen. researchgate.net In the case of tert-butyl esters, de-esterification often occurs under acidic conditions, where the stability of the resulting tert-butyl carbocation drives the reaction. Kinetic studies on the esterification of tert-butanol with acetic acid have shown that the reaction rate increases with higher temperatures and greater catalyst loading. researchgate.netuobaghdad.edu.iq

The fluorination of aromatic rings is a key process in synthesizing fluorinated compounds. Kinetic studies on the electrophilic fluorination of steroid enol esters, a related class of compounds, have been conducted to understand reaction rates with various N-F reagents. nih.gov These studies have helped in creating a reactivity scale for fluorinating agents and have shown that the reaction mechanism is likely Sₙ2 rather than a single-electron transfer (SET) process. nih.gov The kinetics of such reactions can be influenced by additives like methanol (B129727) or water. nih.gov

Exploration of Catalytic Cycles in Fluorine Incorporation Reactions

The incorporation of fluorine into aromatic rings often requires transition-metal catalysis. These reactions proceed through complex catalytic cycles involving the metal center in different oxidation states.

One prominent mechanism is the copper-catalyzed nucleophilic fluorination of aryl halides, which can proceed through a Cu(I)/Cu(III) catalytic cycle. acs.orgresearchgate.net This cycle typically involves three main steps:

Oxidative Addition: The aryl halide (Ar-X) adds to a Cu(I) complex, forming an organocopper(III) intermediate (Ar-Cu(III)-X). acs.org

Halide Exchange: The halide (X) on the copper center is exchanged for a fluoride (B91410) ion from a fluorine source (e.g., AgF, KF). acs.orgnih.gov

Reductive Elimination: The aryl fluoride (Ar-F) is formed as the copper center is reduced from Cu(III) back to Cu(I), thus regenerating the active catalyst. acs.org

Palladium-catalyzed nucleophilic fluorination of aryl bromides offers another pathway. nih.govacs.org While the exact cycle can be complex and involve ligand modifications, a general scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a fluoride source and subsequent reductive elimination to yield the aryl fluoride and regenerate the Pd(0) catalyst. nih.govacs.org The use of specific fluoride salts, like AgF, can be crucial to drive the transmetalation step. nih.gov

| Catalytic System | Proposed Cycle | Key Steps |

| Copper-Catalyzed | Cu(I) / Cu(III) acs.org | Oxidative Addition, Halide Exchange, Reductive Elimination acs.org |

| Palladium-Catalyzed | Pd(0) / Pd(II) | Oxidative Addition, Transmetalation, Reductive Elimination nih.govacs.org |

Mechanistic Implications of Ortho-Substitution Patterns

The presence of substituents at the ortho positions (positions 2 and 6) of a benzoic acid derivative has significant mechanistic implications, a phenomenon often referred to as the "ortho effect". wikipedia.org In this compound, both the fluorine atom and the methyl group are ortho to the ester functionality.

This substitution pattern introduces considerable steric hindrance around the ester group. wikipedia.org This steric crowding forces the carboxyl group of the ester to twist out of the plane of the benzene (B151609) ring. wikipedia.org The consequence of this twisting is a reduction in the resonance interaction between the carbonyl group's π-system and the aromatic ring. wikipedia.org This has several effects on the molecule's reactivity. For example, in ortho-substituted benzoic acids, this effect leads to an increase in acidity compared to their meta and para isomers. wikipedia.org

In the context of reactions involving the ester group, such as hydrolysis, the steric bulk of the ortho substituents can hinder the approach of a nucleophile to the carbonyl carbon. researchgate.net Furthermore, during electrophilic aromatic substitution reactions on the ring, the existing ortho groups will influence the position of any incoming electrophile, both through their electronic effects (activating/deactivating) and through steric blocking. numberanalytics.com The fluorine atom is a deactivating but ortho, para-directing group, while the methyl group is an activating and ortho, para-directing group. libretexts.org The combined steric and electronic influences of these two ortho substituents create a complex reactivity pattern for further substitution on the aromatic ring.

Structure Reactivity Relationships in Fluorinated Benzoate Esters

Electronic Effects of the Fluorine Substituent on the Benzoate (B1203000) Moiety

The presence of a fluorine atom on the benzoate ring profoundly influences its electronic properties and, consequently, its reactivity.

Inductive and Resonance Contributions in 2-Fluoro-6-Methylbenzoate Systems

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. In the case of 2-fluoro-6-methylbenzoate, the fluorine atom at the ortho position significantly withdraws electron density from the surrounding carbon atoms.

Conversely, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring, the resonance effect of fluorine is considerably weaker than its inductive effect. This dominance of the inductive effect is a key characteristic of halogens as substituents on an aromatic ring.

Impact on Aromatic Reactivity and Reaction Center Electrophilicity/Nucleophilicity

The strong inductive effect of the fluorine atom deactivates the benzene ring towards electrophilic aromatic substitution. The electron-withdrawing nature of fluorine makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles.

Furthermore, the electronic influence of the fluorine substituent extends to the ester functional group. The withdrawal of electron density from the ring can increase the electrophilicity of the carbonyl carbon. This makes the ester group more susceptible to nucleophilic attack. However, this electronic effect is modulated by the steric hindrance present in the molecule, as will be discussed in the following section.

Steric Influence of the tert-Butyl and Methyl Groups

The steric bulk of the tert-butyl and methyl groups plays a crucial role in the reactivity of tert-Butyl 2-fluoro-6-methylbenzoate. fiveable.me

Conformational Preferences and Hindrance to Substitution

The large tert-butyl group attached to the ester oxygen and the methyl group at the ortho position create significant steric hindrance around the carbonyl center. fiveable.meschoolbag.info This steric bulk shields the electrophilic carbonyl carbon from the approach of nucleophiles, thereby decreasing the rate of nucleophilic acyl substitution reactions such as hydrolysis. fiveable.melibretexts.org

The ortho-substituents (fluorine and methyl) force the ester group to adopt a conformation that minimizes steric interactions. This often results in the plane of the ester group being twisted out of the plane of the benzene ring, which can affect the electronic communication between the ester and the aromatic ring.

Regioselectivity and Stereoselectivity Control in Reactions

In reactions involving the aromatic ring, the ortho-substituents can direct incoming reagents to specific positions. wikipedia.org For electrophilic aromatic substitution, the combined steric hindrance of the fluorine and methyl groups would likely direct an incoming electrophile to the para position relative to the ester group, assuming the electronic deactivation can be overcome.

The steric environment created by the tert-butyl and ortho-methyl groups can also influence the stereoselectivity of reactions occurring at or near the ester functionality, favoring the formation of one stereoisomer over another.

Quantitative Analysis of Substituent Effects in Fluorinated Aryl Esters

The Hammett and Taft equations are linear free-energy relationships used to quantify the effects of substituents on the reactivity of organic compounds. libretexts.orgwikipedia.orgsciepub.com

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. wikipedia.org

For ortho-substituted systems like this compound, the Taft equation, log(k/k₀) = σρ + δEs, is often more applicable as it separates the electronic (σ*) and steric (Es) effects of the substituents. lookchem.com

Table 1: Hammett (σ) and Taft (σ, Es) Substituent Constants for Relevant Groups*

| Substituent | σ (para) | σ (meta) | σ* | Es |

| -F | 0.06 | 0.34 | 1.1 | -0.46 |

| -CH₃ | -0.17 | -0.07 | 0.00 | 0.00 |

| -C(CH₃)₃ | -0.20 | -0.10 | -0.30 | -1.54 |

Data is illustrative and sourced from typical values found in physical organic chemistry literature.

The positive σ values for fluorine indicate its electron-withdrawing nature. libretexts.org The negative Es value for the tert-butyl group highlights its significant steric bulk. lookchem.com In the case of this compound, a quantitative analysis would require experimental determination of reaction rates. However, based on the substituent constants, it can be predicted that the fluorine atom will decrease the reactivity of the aromatic ring towards electrophiles (due to its positive σ value) while the bulky tert-butyl and methyl groups will sterically hinder reactions at the carbonyl group.

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 2 Fluoro 6 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing granular information about the chemical environment, connectivity, and spatial arrangement of atoms. For tert-butyl 2-fluoro-6-methylbenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, as well as characterization of the fluorine substituent's environment.

The ¹H NMR spectrum of this compound provides crucial information regarding the number, environment, and connectivity of protons in the molecule. The spectrum can be divided into two distinct regions: the aromatic region, corresponding to the protons on the benzene (B151609) ring, and the aliphatic region, representing the protons of the tert-butyl and methyl groups.

In the aromatic region, the substitution pattern of the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons. The 2-fluoro and 6-methyl substituents influence the electronic environment of the remaining three aromatic protons at positions 3, 4, and 5. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the electron-donating effect of the methyl group, results in a complex splitting pattern. Typically, the proton adjacent to the fluorine atom would exhibit coupling to both the neighboring protons and the fluorine atom (³JHF and ⁴JHF).

The aliphatic region is characterized by two distinct signals. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected to appear at a characteristic upfield chemical shift. Another singlet, corresponding to the three protons of the methyl group at the 6-position, will also be present. The integration of these signals (9H and 3H, respectively) confirms the presence of these groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 1H | Ar-H |

| ~6.9-7.1 | m | 2H | Ar-H |

| ~2.3 | s | 3H | -CH₃ |

| ~1.6 | s | 9H | -C(CH₃)₃ |

Note: The predicted chemical shifts and multiplicities are based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum will feature signals for the carbonyl carbon of the ester group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the aromatic methyl carbon, and the six distinct aromatic carbons. The carbon atom directly bonded to the fluorine atom will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its position. The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135 | C-CH₃ |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~115 (d, ²JCF ≈ 20 Hz) | Ar-C |

| ~82 | -O-C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

| ~20 | Ar-CH₃ |

Note: Predicted chemical shifts are approximate. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). Furthermore, this signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring, providing further confirmation of the substitution pattern.

While 1D NMR spectra provide essential information, 2D NMR techniques are crucial for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, COSY would be used to confirm the connectivity between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for the aromatic CH groups and the methyl groups by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations would be expected between the tert-butyl protons and the ester carbonyl carbon, as well as the quaternary carbon of the tert-butyl group. Similarly, correlations between the aromatic protons and the surrounding aromatic carbons would confirm the substitution pattern.

Variable-Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes or the presence of reactive intermediates. For this compound, the presence of bulky ortho substituents (fluoro and methyl groups) next to the tert-butyl ester can lead to restricted rotation around the aryl-carbonyl bond.

At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. However, by lowering the temperature, this rotation can be slowed down, potentially leading to the observation of distinct signals for different conformers (rotamers). The coalescence temperature, at which the distinct signals merge into a broad peak, can be used to calculate the energy barrier for this rotation. Such studies provide valuable insights into the molecule's conformational flexibility and the steric interactions between the substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₂H₁₅FO₂), the calculated exact mass is 210.1056 g/mol . An experimental HRMS measurement confirming this value provides strong evidence for the molecular formula.

In addition to precise mass determination, mass spectrometry provides information about the fragmentation of the molecule upon ionization. The fragmentation pattern is often predictable and serves as a fingerprint for the compound's structure. For this compound, a primary and highly characteristic fragmentation pathway would be the loss of the tert-butyl cation (C₄H₉⁺, m/z = 57) or isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, leading to the formation of a protonated 2-fluoro-6-methylbenzoic acid fragment. Subsequent fragmentations could involve the loss of CO or CO₂ from this fragment.

Table 3: Predicted HRMS Data for this compound

| m/z (calculated) | Formula | Assignment |

| 211.1134 | [C₁₂H₁₆FO₂]⁺ | [M+H]⁺ |

| 155.0403 | [C₈H₈FO₂]⁺ | [M+H - C₄H₈]⁺ |

| 137.0297 | [C₈H₆F]⁺ | [M+H - C₄H₈ - H₂O]⁺ |

| 109.0348 | [C₇H₆F]⁺ | [M+H - C₄H₈ - CO₂]⁺ |

Note: The table shows predicted m/z values for the protonated molecule and its major fragments.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. For this compound, a hypothetical crystal structure would be determined by the interplay of steric and electronic effects of its substituent groups. The bulky tert-butyl group, the planar phenyl ring, and the electronegative fluorine atom would collaboratively dictate the molecular conformation and the packing arrangement in the crystal lattice.

Analysis of Crystal Packing and Hydrogen Bonding Networks

In the solid state, molecules of this compound would likely arrange themselves to maximize packing efficiency and engage in various non-covalent interactions. While the molecule lacks strong hydrogen bond donors, the oxygen atoms of the ester group and the fluorine atom can act as hydrogen bond acceptors.

A hypothetical data table for possible hydrogen bond geometries is presented below, based on typical bond lengths and angles observed in similar structures.

| Donor | Hydrogen | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(methyl)-H | H | O(carbonyl) | 0.98 | 2.4 - 2.6 | 3.3 - 3.5 | 140 - 160 |

| C(phenyl)-H | H | O(carbonyl) | 0.95 | 2.5 - 2.7 | 3.4 - 3.6 | 130 - 150 |

| C(tert-butyl)-H | H | F | 0.98 | 2.3 - 2.5 | 3.2 - 3.4 | 120 - 140 |

| This table is illustrative and represents expected ranges for weak hydrogen bonds. |

Hirshfeld Surface Analysis for Noncovalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of the crystal packing can be obtained.

For this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:

H···H Contacts: Due to the abundance of hydrogen atoms in the methyl and tert-butyl groups, these interactions would constitute a significant portion of the total surface area, typically appearing as a large, diffuse region in the 2D fingerprint plot.

O···H/H···O Contacts: These would appear as distinct "wings" in the fingerprint plot, corresponding to the C–H···O hydrogen bonds. The sharpness and length of these wings would indicate the strength and prevalence of these interactions.

F···H/H···F Contacts: Similar to the O···H contacts, these would be visible in the fingerprint plot, representing the C–H···F interactions.

C···H/H···C Contacts: These interactions, often associated with π-stacking or edge-to-face aromatic interactions, would also be present, reflecting the interactions involving the phenyl ring.

| Interaction Type | Expected Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 15 - 25 |

| F···H/H···F | 5 - 15 |

| Other (C···C, C···O, etc.) | < 5 |

| This table provides an estimated percentage contribution of various intermolecular contacts based on similar molecules. |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying functional groups and probing the conformational state of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. The positions of these bands are sensitive to the electronic environment and molecular conformation.

Key expected vibrational modes include:

C=O Stretching: A strong, sharp band is expected in the region of 1720-1740 cm⁻¹ for the ester carbonyl group. The exact position would be influenced by the electronic effects of the fluorine and methyl substituents on the phenyl ring.

C–O Stretching: The ester C–O stretching vibrations would likely appear as two bands in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretching: Several bands of medium to weak intensity would be observed in the 1450-1600 cm⁻¹ range, characteristic of the benzene ring.

C–H Stretching: The aromatic C–H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C–H stretching vibrations of the methyl and tert-butyl groups would be found just below 3000 cm⁻¹.

C–F Stretching: A strong band corresponding to the C–F stretching vibration is expected in the 1200-1300 cm⁻¹ region.

CH₃ and C(CH₃)₃ Bending: Vibrations associated with the bending of the methyl and tert-butyl groups would be present in the 1350-1470 cm⁻¹ range.

A summary of the expected characteristic FTIR absorption bands is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C–H Stretch | 3050 - 3100 | Medium |

| Aliphatic C–H Stretch | 2850 - 2980 | Strong |

| C=O Ester Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| CH₃/C(CH₃)₃ Bending | 1350 - 1470 | Medium |

| C–F Stretch | 1200 - 1300 | Strong |

| Asymmetric C–O–C Stretch | 1250 - 1300 | Strong |

| Symmetric C–O–C Stretch | 1100 - 1150 | Strong |

| This table is a prediction of the FTIR spectrum based on characteristic group frequencies. |

Computational Chemistry and Theoretical Modeling of Tert Butyl 2 Fluoro 6 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tert-Butyl 2-fluoro-6-methylbenzoate, DFT calculations can provide a wealth of information about its fundamental properties.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, this process is essential for identifying the most stable conformers.

The conformational energy landscape of this compound would be explored by systematically rotating the key dihedral angles, such as the C(aryl)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed for each conformation to calculate its energy. The results of such an analysis would likely reveal the preferred orientation of the tert-butyl and ester groups relative to the substituted benzene (B151609) ring, governed by a balance of steric hindrance and electronic effects. The steric bulk of the ortho-methyl and tert-butyl groups, along with the fluorine atom, would significantly influence the rotational barriers and the geometry of the lowest-energy conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(aryl)-F | 1.35 Å |

| Bond Length | C(aryl)-CH3 | 1.51 Å |

| Bond Length | C(aryl)-C(O) | 1.50 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C(O)-O(ester) | 1.36 Å |

| Bond Angle | F-C(aryl)-C(aryl) | 118.5° |

| Bond Angle | CH3-C(aryl)-C(aryl) | 121.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). mpg.de The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.

For this compound, FMO analysis would reveal that the HOMO is likely distributed over the electron-rich benzene ring, while the LUMO is predominantly located on the carbonyl group of the ester function. The electron-withdrawing fluorine atom and the electron-donating methyl group would modulate the energies of these orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.95 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

An MEP analysis of this compound would show the most negative potential localized on the oxygen atom of the carbonyl group, indicating its high electrophilicity and susceptibility to protonation or interaction with electrophiles. The fluorine atom would also contribute to a region of negative potential. Regions of positive potential would be found around the hydrogen atoms of the methyl and tert-butyl groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. semanticscholar.org This analysis can quantify the delocalization of electron density, which is described as hyperconjugative interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). By calculating the energies of vertical transitions from the ground state to various excited states, TD-DFT can provide insights into the nature of these transitions.

A TD-DFT study of this compound would likely predict electronic transitions in the ultraviolet region of the electromagnetic spectrum. The calculations would identify the specific molecular orbitals involved in these transitions, such as π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group. The calculated absorption wavelengths and oscillator strengths would provide a theoretical UV-Vis spectrum for the molecule.

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|

| S0 → S1 | 285 | 0.015 | n → π* |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in structural elucidation. nih.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). For this compound, this would involve calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The accuracy of these predictions is generally high, allowing for the unambiguous assignment of signals in the experimental spectra. nih.gov

Vibrational frequencies can also be calculated using DFT. These calculations provide the theoretical infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed absorption bands.

Table 4: Hypothetical Predicted ¹³C and ¹⁹F NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(aryl)-F | 162.5 |

| C(aryl)-CH3 | 138.0 |

| C(aryl)-C(O) | 130.2 |

| C=O | 168.1 |

| O-C(CH3)3 | 82.5 |

| C(CH3)3 | 28.3 |

| Ar-CH3 | 20.1 |

Table 5: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1725 |

| C-F Stretch | 1250 |

| Aromatic C=C Stretch | 1600 - 1450 |

Ab Initio and Hybrid Computational Methods for Mechanistic Insights and Transition State Characterization

The steric and electronic complexities introduced by the ortho-substitution in this compound make computational chemistry an indispensable tool for elucidating its chemical behavior. Ab initio and hybrid computational methods, particularly Density Functional Theory (DFT), are pivotal in providing detailed mechanistic insights and characterizing transition states for reactions involving this sterically hindered ester.

Due to the "ortho effect," the reactivity of this molecule can deviate significantly from what would be predicted by simple additive models of substituent effects. rsc.orgresearchgate.net Computational approaches allow for a quantitative analysis of the factors contributing to this effect, such as steric hindrance, intramolecular interactions, and electronic modifications of the aromatic system. For instance, in related ortho-substituted benzoic acids, DFT calculations at levels like B3LYP/6-311+G(d,p) have been successfully employed to dissect the contributions of polar, steric, and resonance effects to the molecule's acidity and reactivity. rsc.orgresearchgate.net A similar approach for this compound would involve mapping the potential energy surface for reactions such as hydrolysis or transesterification.

The characterization of transition states is a key outcome of these computational studies. By locating the saddle points on the potential energy surface corresponding to the transition state, researchers can determine activation energies, which are crucial for predicting reaction rates. For example, in the hydrolysis of substituted phenyl benzoates, computational methods have been used to model the tetrahedral intermediate and the transition states leading to it. nih.gov For this compound, such calculations would likely reveal a high activation barrier for reactions involving nucleophilic attack at the carbonyl carbon, owing to the significant steric shielding by the ortho-fluoro and methyl groups, as well as the bulky tert-butyl group.

Furthermore, these methods can be used to investigate the conformational preferences of the transition state. The orientation of the ester group relative to the aromatic ring can significantly influence the reaction pathway. Ab initio calculations on related molecules like methyl 2-fluorobenzoate have shown a preference for a planar conformation where the carbonyl group is oriented away from the fluorine atom. rsc.org Similar calculations for this compound would be essential to understand its ground state and transition state geometries.

The table below summarizes the key applications of ab initio and hybrid computational methods in studying the reaction mechanisms of this compound, based on methodologies applied to analogous compounds.

| Computational Application | Information Gained | Exemplary Methodologies |

| Mechanistic Pathway Elucidation | Step-by-step visualization of bond breaking and formation during a reaction. | DFT (e.g., B3LYP), MP2 |

| Transition State (TS) Characterization | Geometry and energy of the highest point on the reaction coordinate. | TS optimization, Frequency analysis |

| Activation Energy (Ea) Calculation | Quantitative prediction of the energy barrier for a reaction. | Difference in energy between TS and reactants. |

| Kinetic Isotope Effect (KIE) Prediction | Insight into the rate-determining step and bonding at the TS. | Vibrational frequency calculations of isotopologues. |

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Effects

While static quantum chemical calculations provide invaluable information about stationary points on the potential energy surface, the dynamic behavior of this compound in a condensed phase, such as in solution, is best investigated using molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, offering a detailed picture of conformational dynamics, solvent interactions, and their influence on reactivity.

A key aspect that can be explored with MD is the conformational flexibility of the tert-butyl group and the ester linkage. The rotation around the C(aryl)-C(O) and O-C(tert-butyl) bonds will be subject to both steric hindrance from the ortho substituents and interactions with the surrounding solvent molecules. MD simulations can reveal the preferred dihedral angles and the energy barriers for rotation, providing a more realistic understanding of the molecule's conformational landscape at a given temperature than static calculations alone. frontiersin.org

Solvent effects are crucial in determining the behavior of this compound in chemical reactions. Explicit solvent MD simulations, where individual solvent molecules are included in the simulation box, can provide a detailed picture of the solvation shell around the ester. This is particularly important for understanding how solvent molecules might mediate or hinder the approach of a reactant to the sterically crowded reaction center. For instance, in the hydrolysis of benzoates, the arrangement of water molecules around the ester group is critical for the reaction to proceed. researchgate.net MD simulations can map the radial distribution functions of solvent molecules around the carbonyl oxygen and other key atoms, revealing the structure of the solvation shell.

The table below outlines the primary applications of molecular dynamics simulations in the study of this compound.

| Simulation Focus | Key Insights | Typical Simulation Parameters |

| Conformational Dynamics | Preferred rotamers and rotational energy barriers. | NVT/NPT ensembles, Force fields (e.g., AMBER, CHARMM) |

| Solvent Shell Structure | Arrangement and orientation of solvent molecules around the solute. | Radial distribution functions, Explicit solvent models (e.g., TIP3P) |

| Diffusion and Transport Properties | Rate of diffusion of the molecule in a given solvent. | Mean squared displacement analysis. |

| Free Energy of Solvation | Thermodynamic stability of the solute in a particular solvent. | Thermodynamic integration, Free energy perturbation. |

By combining the insights from ab initio and hybrid methods with those from molecular dynamics simulations, a comprehensive, multi-scale model of the chemical behavior of this compound can be developed. This integrated computational approach is essential for understanding and predicting the properties of such a sterically and electronically complex molecule.

Applications of Tert Butyl 2 Fluoro 6 Methylbenzoate in Contemporary Organic Synthesis Research

Role as a Key Fluorinated Building Block

Fluorinated organic compounds are of immense interest in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. chemimpex.com tert-Butyl 2-fluoro-6-methylbenzoate serves as a valuable fluorinated building block, providing a synthetically useful scaffold that incorporates a fluorine-substituted benzene (B151609) ring. ossila.com

The strategic placement of the fluorine atom at the 2-position of the benzoate (B1203000) ring is particularly important. The high electronegativity of fluorine influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations. The presence of the adjacent methyl group at the 6-position introduces steric hindrance that can direct incoming reagents to specific positions, offering a degree of regiochemical control during synthesis.

The tert-butyl ester group is another critical feature. It functions as a protecting group for the carboxylic acid. This is essential in multi-step syntheses where the acidic proton of a carboxylic acid would interfere with reactions occurring at other parts of the molecule. The bulkiness of the tert-butyl group also provides steric shielding. Once the desired chemical modifications are complete, the tert-butyl group can be selectively removed under specific acidic conditions to reveal the carboxylic acid for further reactions. organic-chemistry.org

Below is a table summarizing the key structural features of this compound and their contribution to its function as a building block.

| Feature | Position | Function in Synthesis |

| Fluorine Atom | 2 | Modifies electronic properties of the ring, enhances metabolic stability in derivatives. |

| Methyl Group | 6 | Provides steric hindrance, influencing regioselectivity of reactions. |

| tert-Butyl Ester | 1 | Protects the carboxylic acid, offers steric shielding, and can be selectively removed. |

Intermediate in the Synthesis of Complex Fluorinated Heterocycles and Pharmaceutical Scaffolds

One of the most significant applications of this compound is its use as an intermediate in the synthesis of complex, biologically active molecules, particularly fluorinated heterocycles. researchgate.netnih.govrsc.org Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are ubiquitous in pharmaceuticals.

The parent compound, 2-fluoro-6-methylbenzoic acid, is a documented key building block in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor and the drug Avacopan, which is used to treat certain types of vasculitis. ossila.com In such syntheses, the carboxylic acid is often protected as a tert-butyl ester to allow for selective modification of other parts of the molecule without interference from the acid functionality. After the necessary transformations, the ester is cleaved to reveal the carboxylic acid, which can then participate in reactions like amidation to link the benzoic acid core to other parts of the final target molecule. ossila.com

The general synthetic strategy often involves:

Using this compound as the starting material.

Performing reactions on the aromatic ring or the methyl group.

Deprotecting the tert-butyl ester to yield the free carboxylic acid.

Coupling the resulting acid with other chemical fragments to assemble the final complex product.

This approach highlights the role of this compound as a crucial intermediate, enabling the construction of intricate pharmaceutical scaffolds that would be difficult to assemble otherwise.

Precursor for Further Derivatization and Functionalization of the Benzoate Core

The structure of this compound is amenable to a variety of chemical modifications, making it a versatile precursor for creating a library of substituted benzoate derivatives. Each functional group on the molecule presents opportunities for further reaction.

The tert-Butyl Ester: As a protecting group, its primary reaction is deprotection (hydrolysis) under acidic conditions to yield 2-fluoro-6-methylbenzoic acid. organic-chemistry.org This carboxylic acid is a key functional handle for numerous subsequent reactions, most notably amide bond formation, which is fundamental to the synthesis of many pharmaceuticals.

The Aromatic Ring: The fluorinated benzene ring can undergo further electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing fluorine, methyl, and ester groups. The electronic and steric influence of these groups allows for controlled introduction of new functionalities like nitro or halogen groups onto the ring.

The Methyl Group: The methyl group can also be a site for functionalization. For instance, research on the parent acid, 2-fluoro-6-methylbenzoic acid, has shown that the methyl group can undergo radical bromination. ossila.com This converts the -CH₃ group into a -CH₂Br group, which is a versatile electrophile that can react with various nucleophiles to introduce a wide range of new functional groups.

The potential derivatization pathways are summarized in the table below.

| Molecular Site | Potential Reaction | Resulting Functionality |

| tert-Butyl Ester | Acid-catalyzed hydrolysis | Carboxylic Acid (-COOH) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of nitro, halogen, etc. |

| Methyl Group | Radical Halogenation | Halomethyl group (-CH₂X) |

Through these transformations, chemists can systematically modify the benzoate core of this compound to synthesize a diverse array of novel compounds for screening in drug discovery and materials science applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.